Regioisomeric Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl – Distinct Enzyme Targets and Computational Electrostatics
The 3-fluorophenyl substitution in the target compound directs a distinct electrostatic surface potential and dipole moment compared to the 4-fluorophenyl regioisomer. This electronic difference translate into orthogonal target engagement profiles. The target compound (3-F) is reported as an inhibitor of MAO-A (IC₅₀ = 50 nM), HPK1 (IC₅₀ = 7.55 μM), PAK1 (IC₅₀ = 323 nM), and FLT3 (IC₅₀ = 1.60 nM) [1]. In contrast, the 4-fluorophenyl isomer (CAS 327078-62-6) has no reported kinase or MAO activity but instead inhibits the bacterial cell wall enzyme MurA (IC₅₀ = 0.01854) [2]. This demonstrates target divergence driven solely by fluorine position.
| Evidence Dimension | Enzyme inhibition profile and target engagement |
|---|---|
| Target Compound Data | IC₅₀: 50 nM (MAO‑A); 7.55 µM (HPK1); 323 nM (PAK1); 1.60 nM (FLT3) |
| Comparator Or Baseline | 7‑(4‑fluorophenyl) isomer: IC₅₀: 0.01854 (MurA); no kinase/MAO data |
| Quantified Difference | Different target families engaged; no overlapping potency data |
| Conditions | MAO‑A: Sf9 cell expression, 5‑hydroxytryptamine substrate; MurA: 50 mM Tris‑HCl, pH 7.9, 37°C |
Why This Matters
For procurement decisions in kinase or CNS drug discovery, the 3-fluorophenyl isomer provides a validated multi-target starting scaffold that the 4-fluorophenyl isomer cannot substitute without losing all reported kinase/MAO activity.
- [1] BindingDB. Bioactivity data for 7-(3-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. MAO-A IC₅₀ = 50 nM (BDBM50075969); HPK1 IC₅₀ = 7.55E+3 nM (BDBM50162948); PAK1 IC₅₀ = 323 nM (BDBM50112351); FLT3 IC₅₀ = 1.60 nM (BDBM50593956). 2024. View Source
- [2] BRENDA Enzyme Database. Ligand: 7-(4-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one (Ligand ID 722469). IC₅₀ Value: 0.01854 (EC 2.5.1.7), 50 mM Tris-HCl, pH 7.9, 37°C. View Source
